RNase L Activation: High-Potency IC50 Value of 2.30 nM in Mouse L Cell Extracts
Liral demonstrates a unique, high-potency activation of RNase L, a key antiviral enzyme, with an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. This is a distinct and potentially exploitable bioactivity that is not a general characteristic of fragrance aldehydes, which are typically studied for their olfactory or sensitization properties. This assay directly measured the compound's ability to induce the RNase L-mediated degradation of mRNA, thereby inhibiting protein synthesis [1].
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Other fragrance aldehydes (e.g., lilial) are not reported to possess this specific, high-potency bioactivity in standard databases; the native activator 2-5A has poor pharmacological properties including rapid degradation and poor cell permeability. |
| Quantified Difference | N/A (Unique property within its class) |
| Conditions | Mouse L cell extracts; assay measured concentration required for 50% inhibition of protein synthesis [1]. |
Why This Matters
For researchers investigating RNase L activation or seeking a small-molecule alternative to 2-5A, this quantitative bioactivity defines Liral as a uniquely suitable research tool, distinct from other aldehydes.
- [1] BindingDB. (2009). Affinity Data for BDBM50370229. Binding Database. View Source
